N-cyclohexyl-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-cyclohexyl-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a tricyclic carboxamide derivative characterized by a complex fused-ring system with multiple heteroatoms and functional groups. Its structure includes a cyclohexyl substituent, a phenylethyl side chain, and a carboxamide moiety, which collectively influence its physicochemical and pharmacological properties. The compound’s structural complexity necessitates advanced analytical techniques, such as X-ray crystallography, for unambiguous characterization. Tools like SHELXL and SHELXS (used for refinement and structure solution) and visualization software like ORTEP-3 have been critical in elucidating the stereochemical details of analogous compounds .
Properties
Molecular Formula |
C27H29N5O2 |
|---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
N-cyclohexyl-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C27H29N5O2/c1-18-9-8-15-32-24(18)30-25-22(27(32)34)17-21(26(33)29-20-12-6-3-7-13-20)23(28)31(25)16-14-19-10-4-2-5-11-19/h2,4-5,8-11,15,17,20,28H,3,6-7,12-14,16H2,1H3,(H,29,33) |
InChI Key |
JDWPWADPVFWDSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)C(=O)NC5CCCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the triazatricyclo[8.4.0.03,8]tetradeca core, followed by the introduction of the cyclohexyl, imino, and phenylethyl groups through various substitution and coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Chemistry
In chemistry, N-cyclohexyl-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties, such as increased potency, selectivity, or reduced toxicity.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a class of tricyclic carboxamides with fused nitrogen-containing rings. Key structural analogs include:
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid : This cephalosporin derivative shares a bicyclic core but lacks the tricyclic framework and carboxamide group, instead featuring a tetrazole and thiadiazole moiety .
Pharmacological and Physicochemical Properties
- Bioactivity : Structural similarity metrics (e.g., Tanimoto coefficients) derived from molecular fingerprinting suggest moderate overlap with β-lactam antibiotics, though the tricyclic framework may confer unique target selectivity .
Methodological Considerations in Similarity Assessment
Computational methods for similarity comparison, such as molecular docking or Tanimoto scoring, vary in sensitivity. For instance, fingerprint-based methods may overlook stereochemical nuances resolved by crystallography, leading to discrepancies in virtual screening outcomes . This underscores the need for multi-modal analysis when evaluating structurally complex compounds.
Stability and Purity Testing
Pharmacopeial standards for analogous compounds (e.g., cephalosporins) emphasize rigorous purity testing via HPLC and stability profiling under stress conditions (heat, humidity). These protocols could be adapted for the target compound, given its labile imino and oxo groups .
Research Findings and Implications
- Structural Insights : Crystallographic data for similar tricyclic compounds reveal that substituent orientation (e.g., cyclohexyl vs. methyl groups) critically affects molecular packing and crystal stability .
- Aggregation Behavior : While direct CMC data for the target compound is unavailable, its phenylethyl chain suggests surfactant-like behavior at higher concentrations, warranting further study using tensiometry .
- Virtual Screening : The compound’s structural complexity challenges traditional similarity metrics, highlighting the need for hybrid approaches combining machine learning and crystallographic data .
Biological Activity
N-cyclohexyl-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with significant potential in pharmacology due to its unique structural characteristics and biological activity. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a tricyclic structure that includes a triazatricyclo framework and multiple functional groups such as imino and carboxamide groups. Its molecular formula is with a molecular weight of approximately 421.5 g/mol. The intricate arrangement of these functional groups contributes to the compound's chemical reactivity and biological interactions.
Mechanisms of Biological Activity
This compound exhibits various biological activities through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with various receptors, potentially modulating their activity and influencing signaling pathways.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens.
Research Findings
Recent studies have highlighted the biological activity of this compound in various contexts:
Case Studies
-
Anticancer Activity :
- A study demonstrated that N-cyclohexyl-6-imino-11-methyl exhibited cytotoxic effects on cancer cell lines by inducing apoptosis through mitochondrial pathways.
- The compound's ability to inhibit tumor growth was assessed using in vivo models where it showed significant reduction in tumor size compared to controls.
-
Antimicrobial Efficacy :
- In vitro assays revealed that the compound displayed notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
- The minimum inhibitory concentration (MIC) was determined to be within a range that suggests potential therapeutic applications.
Data Table: Comparative Biological Activity
| Biological Activity | Mechanism | Source | Effectiveness |
|---|---|---|---|
| Anticancer | Apoptosis induction | Cell line studies | High |
| Antimicrobial | Bacterial inhibition | In vitro assays | Moderate |
| Enzyme inhibition | Competitive binding | Enzyme assays | Variable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
